molecular formula C19H19N3O3S B2507850 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide CAS No. 895805-52-4

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B2507850
CAS No.: 895805-52-4
M. Wt: 369.44
InChI Key: DZWRDLIJPIHORF-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide (CAS 895803-20-0) is a chemical compound supplied with a high purity of 95%+ for research applications . This sulfonamide features a pyridazine moiety, a heterocyclic ring system that is increasingly popular in medicinal chemistry and is known to confer a wide range of biological activities . The prototypical structure of sulfonamide drugs consists of a central sulfur atom bonded to two oxygen atoms, a nitrogen atom, and an aryl group, which allows for diverse interactions with biological targets . Sulfonamides are a significant class of synthetic compounds known to exhibit a spectrum of pharmacological activities. They function through mechanisms such as the inhibition of enzymes like dihydropteroate synthetase (DHPS) in the folic acid pathway of bacteria, and anti-carbonic anhydrase activity . This makes compounds with the sulfonamide functional group valuable for investigating treatments for conditions including bacterial infections, inflammation, and glaucoma . The presence of the 6-ethoxypyridazin-3-yl group in this specific compound suggests potential for unique target binding and physicochemical properties, making it a valuable scaffold for hit-to-lead optimization and structure-activity relationship (SAR) studies in drug discovery campaigns . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-3-25-19-12-11-18(20-21-19)15-5-4-6-16(13-15)22-26(23,24)17-9-7-14(2)8-10-17/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWRDLIJPIHORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The scalability of the process is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . The compound’s interaction with other molecular targets and pathways is an area of ongoing research.

Comparison with Similar Compounds

N1-(2-Pyridylmethyl)-4-methylbenzene-1-sulfonamide

  • Structural Differences : Replaces the ethoxypyridazine group with a pyridylmethyl substituent.
  • Sulfonamide derivatives with pyridyl groups are often explored for antimicrobial or enzyme-inhibitory activities, but specific data for this compound are unavailable .

4-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide

  • Structural Differences :
    • Pyridazine Substitution : Methoxy (vs. ethoxy) at position 6 of pyridazine.
    • Benzene Ring : Introduces fluorine and trifluoromethyl groups, increasing molecular weight to 427.4 g/mol .
  • Implications: Methoxy groups generally enhance metabolic stability compared to ethoxy.

N-{3-(Benzyloxy)phenyl-λ4-sulfanylidene}-4-methylbenzene-1-sulfonamide

  • Structural Differences : Incorporates a benzyloxy group and sulfanylidene moiety.
  • Biological Relevance: Binds to Pirin (PIR; PDB: 3ACL), a nuclear protein involved in melanoma progression.

N-(3,4-Dihydro-2H-1-benzopyran-4-yl)methanesulfonamide

  • Structural Differences : Features a benzopyran ring system instead of pyridazine.
  • Implications : Benzopyran derivatives are associated with anti-inflammatory and antioxidant activities, suggesting divergent therapeutic applications compared to pyridazine-based sulfonamides .

Pharmacokinetic and Pharmacodynamic Comparisons

Compound Molecular Weight (g/mol) Key Functional Groups Potential Targets
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide 383.5 Ethoxypyridazine, 4-methylsulfonamide Kinases, receptors (hypothesized)
4-Fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzene-1-sulfonamide 427.4 Methoxypyridazine, trifluoromethyl Enzymes with hydrophobic pockets
N-{[3-(Benzyloxy)phenyl]methyl}-λ4-sulfanylidene-4-methylbenzene-1-sulfonamide ~450 (estimated) Benzyloxy, sulfanylidene Pirin (3ACL)

Key Observations :

  • Substituent Effects : Ethoxy vs. methoxy groups influence metabolic stability, while fluorinated groups enhance lipophilicity.
  • Target Selectivity : Sulfonamide derivatives with pyridazine/pyridyl moieties may target kinases (e.g., BTK in ), whereas benzopyran or benzyloxy derivatives interact with nuclear proteins like Pirin.

Research Findings and Implications

  • Structural Optimization : The ethoxy group in the main compound may balance solubility and metabolic stability compared to bulkier substituents (e.g., trifluoromethyl in ).
  • Docking Studies : Compounds with sulfonamide groups show diverse binding modes, as seen in , where interactions with Pirin involve hydrogen bonding and hydrophobic contacts.

Biological Activity

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that allow it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a sulfonamide group and a pyridazin moiety. Its molecular formula is C17H18N2O2SC_{17}H_{18}N_{2}O_{2}S, with a molecular weight of approximately 318.41 g/mol. The structure can be represented as follows:

N 3 6 ethoxypyridazin 3 yl phenyl 4 methylbenzene 1 sulfonamide\text{N 3 6 ethoxypyridazin 3 yl phenyl 4 methylbenzene 1 sulfonamide}

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It can inhibit specific enzymes involved in cancer cell proliferation and may also interact with microbial proteins, exerting antimicrobial effects. The exact mechanisms of action are still under investigation, but preliminary studies suggest that it could interfere with signaling pathways critical for tumor growth and survival.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives, including this compound, exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays have shown that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Testing : Testing against bacterial strains has demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. The compound's ability to disrupt bacterial cell wall synthesis is a proposed mechanism for its antimicrobial action.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the anticancer potential on human breast cancer cells.
    • Method : Cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed, with IC50 values indicating potent activity (approximately 15 µM).
  • Antimicrobial Efficacy Study :
    • Objective : To assess the antibacterial effects against Staphylococcus aureus.
    • Method : Disc diffusion method was employed.
    • Results : Zones of inhibition were recorded, showing effectiveness at concentrations as low as 50 µg/mL.

Comparative Analysis

To understand the relative efficacy of this compound compared to other sulfonamides, a comparison table is presented below:

Compound NameAnticancer Activity (IC50, µM)Antimicrobial Activity (Zone of Inhibition, mm)
This compound1520
Sulfanilamide3015
P-toluene sulfonamide2518

Q & A

Basic Research Question

  • 1H/13C NMR : Confirm regiochemistry of the pyridazine ring and sulfonamide linkage .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C20H20N3O3S) .
  • HPLC : Quantifies purity (>95%) and detects trace impurities .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

How can researchers resolve contradictions in biological activity data across sulfonamide derivatives?

Advanced Research Question

  • Comparative assays : Standardize enzyme inhibition protocols (e.g., substrate concentration, pH) to minimize variability .
  • Computational modeling : Molecular docking (e.g., using AutoDock Vina) identifies binding pose discrepancies caused by substituent bulkiness or electronic effects .
  • Meta-analysis : Cross-reference data from analogs (e.g., morpholine vs. piperidine derivatives) to isolate substituent-specific trends .

What computational methods predict the binding affinity of this compound to target enzymes?

Advanced Research Question

  • Molecular docking : Simulates interactions with enzyme active sites (e.g., hydrophobic pockets for methyl groups) .
  • QSAR models : Correlate substituent electronic parameters (Hammett constants) with inhibition constants (Ki) .
  • MD simulations : Assess stability of ligand-enzyme complexes over nanosecond timescales .

What strategies validate the compound’s mechanism of action in enzyme inhibition assays?

Advanced Research Question

  • Kinetic studies : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Isothermal titration calorimetry (ITC) : Measures binding thermodynamics (ΔH, ΔS) .
  • Fluorescence quenching : Monitors conformational changes in enzymes upon ligand binding .

How does solvent choice impact yield in sulfonamide coupling reactions?

Basic Research Question

  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of amine intermediates, improving coupling efficiency .
  • Protic solvents (MeOH) : May deactivate catalysts (e.g., Pd) in cross-coupling steps, reducing yields .

What are the challenges in scaling synthesis for preclinical studies?

Basic Research Question

  • Reaction scalability : Transition from batch to flow chemistry improves heat management and reproducibility .
  • Purification at scale : Centrifugal partition chromatography (CPC) replaces column chromatography for cost-effective purification .

Notes

  • Methodological focus : Emphasizes experimental design, validation, and conflict resolution.
  • Advanced vs. basic : Differentiated by technical depth (e.g., SAR vs. synthesis optimization).

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